molecular formula C6H5BClNO4 B1526640 3-Carboxy-2-chloropyridine-5-boronic acid CAS No. 1451393-50-2

3-Carboxy-2-chloropyridine-5-boronic acid

Cat. No. B1526640
M. Wt: 201.37 g/mol
InChI Key: BYEBVRVKFQUMBP-UHFFFAOYSA-N
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Description

3-Carboxy-2-chloropyridine-5-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of 3-Carboxy-2-chloropyridine-5-boronic acid involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of 3-Carboxy-2-chloropyridine-5-boronic acid is C6H5BClNO4 . Its molecular weight is 201.37 . The InChI code is 1S/C6H5BClNO4/c8-5-4 (6 (10)11)1-3 (2-9-5)7 (12)13/h1-2,12-13H, (H,10,11) and the InChI key is BYEBVRVKFQUMBP-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Carboxy-2-chloropyridine-5-boronic acid is involved in various chemical reactions. It is used as a substrate in the preparation of α- secondary and tertiary pyridines by the reaction of pyridotriazoles with boronic acids . It is also a substrate in the palladium-catalyzed α-arylation of saturated cyclic amines and N -methyl amines .


Physical And Chemical Properties Analysis

The physical form of 3-Carboxy-2-chloropyridine-5-boronic acid is solid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3-Carboxy-2-chloropyridine-5-boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This reaction is widely applied due to its mild conditions and tolerance of various functional groups. The boronic acid moiety of this compound facilitates the transmetalation step, which is crucial for the coupling process.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its reactive sites allow for the construction of complex molecules through various bond-forming reactions. The presence of both carboxy and boronic acid functionalities offers dual reactivity, enabling selective transformations .

Drug Discovery

The compound’s structure is conducive to medicinal chemistry applications, particularly in the synthesis of drug candidates. Its pyridine ring is a common motif in pharmaceuticals, and the boronic acid group can be used to introduce additional pharmacophores or to modify the compound’s physicochemical properties .

Material Science

In material science, 3-Carboxy-2-chloropyridine-5-boronic acid can be employed to modify surfaces or create new materials with specific properties. The boronic acid group can form reversible covalent bonds with diols, which is useful in creating dynamic materials .

Positron Emission Tomography (PET) Imaging

This compound is used in the preparation of PET radioligands, such as [11C]MK-1064, which are applicable in imaging specific receptors like the orexin-2 receptor . The ability to track such ligands in vivo is crucial for both diagnostics and research into neurological diseases.

Enzyme Inhibition Studies

The structural features of 3-Carboxy-2-chloropyridine-5-boronic acid make it suitable for studying enzyme inhibition. Boronic acids can mimic the transition states of enzymatic reactions, thus serving as potent inhibitors for enzymes like serine proteases .

Chemical Sensors

Due to the boronic acid’s affinity for diols, this compound can be used in the development of chemical sensors. These sensors can detect sugars or other polyols, which is significant in monitoring glucose levels in diabetes management .

Catalysis

Lastly, the compound finds application in catalysis. The boronic acid group can participate in catalytic cycles, especially in palladium-catalyzed reactions, to facilitate the synthesis of various organic compounds .

Safety And Hazards

3-Carboxy-2-chloropyridine-5-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

5-borono-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEBVRVKFQUMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254469
Record name 3-Pyridinecarboxylic acid, 5-borono-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxy-2-chloropyridine-5-boronic acid

CAS RN

1451393-50-2
Record name 3-Pyridinecarboxylic acid, 5-borono-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-borono-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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